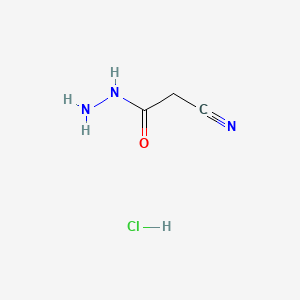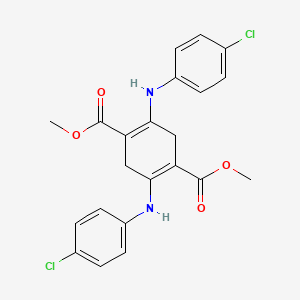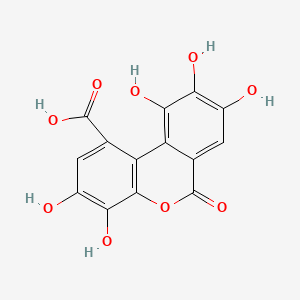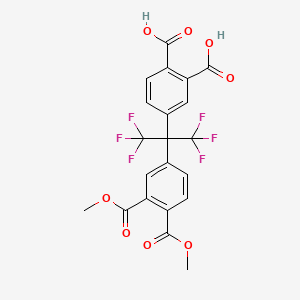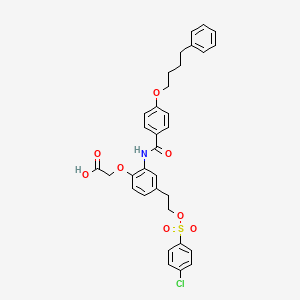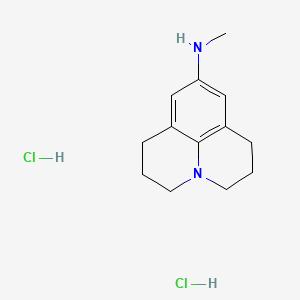
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylaminojulolidine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of julolidine, a bicyclic amine, and is characterized by the presence of a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylaminojulolidine dihydrochloride typically involves the reaction of julolidine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Julolidine with Methylamine: Julolidine is reacted with an excess of methylamine in a suitable solvent such as ethanol or methanol.
Formation of the Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization from a suitable solvent to obtain pure 9-Methylaminojulolidine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of 9-Methylaminojulolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 9-Methylaminojulolidine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Methylaminojulolidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
9-Methylaminojulolidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving the interaction of amine-containing compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methylaminojulolidine dihydrochloride involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Julolidine: The parent compound of 9-Methylaminojulolidine, lacking the methylamino group.
N-Methyljulolidine: A similar compound with a methyl group attached to the nitrogen atom.
Julolidine Hydrochloride: The hydrochloride salt of julolidine.
Uniqueness: 9-Methylaminojulolidine dihydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the study of amine-containing molecules and their interactions with biological systems.
Properties
CAS No. |
102489-72-5 |
|---|---|
Molecular Formula |
C13H20Cl2N2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
InChI Key |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






